molecular formula C14H16O2 B13507884 rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

Cat. No.: B13507884
M. Wt: 216.27 g/mol
InChI Key: RDSWOBJSCIHOGM-QNWHQSFQSA-N
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Description

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate is a complex organic compound characterized by its unique bicyclopropane structure

Preparation Methods

The synthesis of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclopropane core, followed by the introduction of the phenyl and carboxylate groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclopropane structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate can be compared with other similar compounds such as rac-methyl (1R,2S)-1-amino-2,3-dimethylcyclopropane-1-carboxylate , rac-methyl (1R,2S)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate , and rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique bicyclopropane structure of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate sets it apart, providing distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl (1R,2S)-2-[(1S,2R)-2-phenylcyclopropyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H16O2/c1-16-14(15)13-8-12(13)11-7-10(11)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3/t10-,11+,12-,13+/m0/s1

InChI Key

RDSWOBJSCIHOGM-QNWHQSFQSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1[C@@H]2C[C@H]2C3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC1C2CC2C3=CC=CC=C3

Origin of Product

United States

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